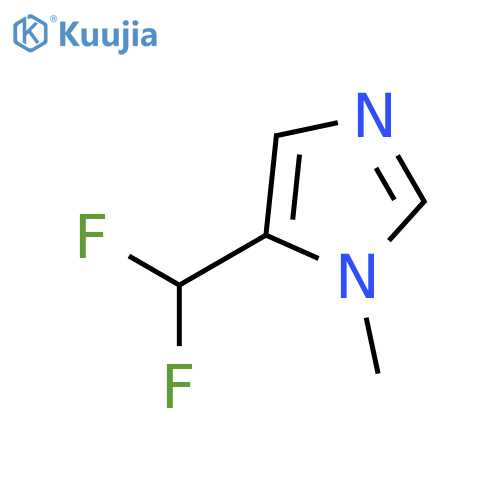

Cas no 196304-06-0 (1H-Imidazole,5-(difluoromethyl)-1-methyl-)

1H-Imidazole,5-(difluoromethyl)-1-methyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole,5-(difluoromethyl)-1-methyl-

- 1H-Imidazole,5-(difluoromethyl)-1-methyl-(9CI)

- MFCD18808452

- SY265843

- 5-(difluoromethyl)-1-methyl-1H-imidazole

- 196304-06-0

-

- MDL: MFCD18808452

- インチ: InChI=1S/C5H6F2N2/c1-9-3-8-2-4(9)5(6)7/h2-3,5H,1H3

- InChIKey: HANKEDPBJTVFAI-UHFFFAOYSA-N

- SMILES: FC(F)C1N(C)C=NC=1

計算された属性

- 精确分子量: 132.04998

- 同位素质量: 132.05

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 9

- 回転可能化学結合数: 1

- 複雑さ: 97

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.7

- トポロジー分子極性表面積: 17.8A^2

じっけんとくせい

- PSA: 17.82

1H-Imidazole,5-(difluoromethyl)-1-methyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1052195-1g |

5-(Difluoromethyl)-1-methyl-1H-imidazole |

196304-06-0 | 95% | 1g |

$870 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1052195-1g |

5-(Difluoromethyl)-1-methyl-1H-imidazole |

196304-06-0 | 95% | 1g |

$870 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1052195-1g |

5-(Difluoromethyl)-1-methyl-1H-imidazole |

196304-06-0 | 95% | 1g |

$870 | 2025-02-26 |

1H-Imidazole,5-(difluoromethyl)-1-methyl- 関連文献

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

1H-Imidazole,5-(difluoromethyl)-1-methyl-に関する追加情報

Recent Advances in the Study of 1H-Imidazole,5-(difluoromethyl)-1-methyl- (CAS: 196304-06-0) in Chemical Biology and Pharmaceutical Research

The compound 1H-Imidazole,5-(difluoromethyl)-1-methyl- (CAS: 196304-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a difluoromethyl group at the 5-position and a methyl group at the 1-position of the imidazole ring, exhibits promising biological activities, particularly in the modulation of enzymatic processes and receptor interactions. Recent studies have explored its role as a key intermediate in the synthesis of novel drug candidates, highlighting its versatility in medicinal chemistry.

One of the most notable advancements in the study of 1H-Imidazole,5-(difluoromethyl)-1-methyl- is its application in the development of enzyme inhibitors. Researchers have identified its potential to act as a selective inhibitor for certain kinases and proteases, which are critical targets in the treatment of cancers and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against a specific kinase implicated in tumor growth, with IC50 values in the nanomolar range. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

In addition to its inhibitory properties, 1H-Imidazole,5-(difluoromethyl)-1-methyl- has been investigated for its role in the design of prodrugs. The difluoromethyl group, in particular, has been shown to enhance the metabolic stability of prodrugs, thereby improving their efficacy and reducing side effects. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters utilized this compound as a building block for prodrugs targeting infectious diseases, achieving significant improvements in drug delivery and therapeutic outcomes. The study underscored the importance of the difluoromethyl moiety in optimizing the pharmacokinetic profile of these prodrugs.

Another area of research focuses on the compound's potential as a ligand in metal-catalyzed reactions, which are increasingly relevant in the synthesis of complex pharmaceutical molecules. A 2022 publication in Angewandte Chemie detailed the use of 1H-Imidazole,5-(difluoromethyl)-1-methyl- as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating its ability to facilitate high-yield and stereoselective transformations. This finding opens new avenues for the efficient synthesis of chiral drug molecules, which are often challenging to produce using conventional methods.

Despite these promising developments, challenges remain in the large-scale synthesis and application of 1H-Imidazole,5-(difluoromethyl)-1-methyl-. Issues such as regioselectivity in functionalization and the need for environmentally benign synthetic routes are areas of active investigation. Recent work published in Green Chemistry has proposed innovative catalytic methods to address these challenges, emphasizing the importance of sustainable practices in pharmaceutical manufacturing.

In conclusion, 1H-Imidazole,5-(difluoromethyl)-1-methyl- (CAS: 196304-06-0) represents a versatile and valuable scaffold in modern drug discovery and chemical biology. Its applications span from enzyme inhibition to prodrug design and catalytic synthesis, reflecting its broad utility in addressing unmet medical needs. Ongoing research is expected to further elucidate its mechanisms of action and optimize its use in therapeutic development, solidifying its role as a key player in the pharmaceutical industry.

196304-06-0 (1H-Imidazole,5-(difluoromethyl)-1-methyl-) Related Products

- 2680534-50-1(1-(hydroxymethyl)bicyclo3.2.0heptan-2-one)

- 868967-73-1(N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

- 1094446-13-5(5-ethoxy-1-(thiophen-2-yl)pentane-1,3-dione)

- 935278-73-2(tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate)

- 2877681-82-6(N-cyclopentyl-2-3-(morpholine-4-carbonyl)pyrrolidin-1-ylacetamide)

- 1797249-83-2(4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide)

- 1443327-97-6(Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-)

- 1452571-77-5(2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid)

- 1316222-38-4(N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine)

- 2168301-70-8((6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride)